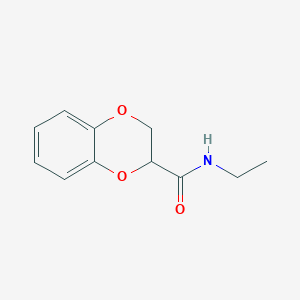

N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

CAS No.: 21398-79-8

Cat. No.: VC10432367

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21398-79-8 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

| Standard InChI | InChI=1S/C11H13NO3/c1-2-12-11(13)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3,(H,12,13) |

| Standard InChI Key | JXIRDTVHKWSCSY-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1COC2=CC=CC=C2O1 |

| Canonical SMILES | CCNC(=O)C1COC2=CC=CC=C2O1 |

Introduction

Structural and Chemical Properties

The benzodioxine scaffold in N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide consists of a six-membered benzene ring fused to a 1,4-dioxane ring. The carboxamide group is attached at the 2-position of the dioxane ring, with an ethyl substituent on the nitrogen atom. Key structural descriptors include:

-

SMILES: CCOC1C(OC2=CC=CC=C12)C(=O)NCC

-

InChI: InChI=1S/C11H13NO3/c1-2-12-11(13)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3,(H,12,13)/t10-/m0/s1

The stereochemistry at the 3-position ((3S)-configuration) influences its three-dimensional conformation and intermolecular interactions. Computational models predict a planar benzodioxine ring system with the ethylcarboxamide side chain adopting a gauche conformation relative to the dioxane oxygen atoms .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.2258 g/mol | |

| Density | ~1.208 g/cm³ (predicted) | |

| Boiling Point | 88–95°C at 0.3 mmHg (analog) | |

| Refractive Index | n²⁰/D ≈ 1.523 (analog) |

Synthesis and Manufacturing

Synthetic routes to N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically begin with ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS 4739-94-0), a related ester precursor . Hydrolysis of the ester to the carboxylic acid, followed by amidation with ethylamine, yields the target compound. Key steps include:

-

Ester Hydrolysis: The ethyl ester undergoes saponification under basic conditions (e.g., NaOH/ethanol) to produce 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.

-

Amide Coupling: Carboxylic acid activation via thionyl chloride or carbodiimide reagents facilitates reaction with ethylamine to form the carboxamide .

Alternative methods employ Ullmann-type coupling or enzymatic catalysis, though yields remain moderate (45–60%) . Stereoselective synthesis of the (3S)-enantiomer requires chiral auxiliaries or asymmetric hydrogenation, as evidenced by the EU-OPENSCREEN compound EOS102802 .

| Compound | Activity (IC₅₀) | Target |

|---|---|---|

| N-[2-(4-Chlorophenoxy)ethyl] analog | 12.3 µM (ATPase inhibitor) | Bacterial membrane |

| (3S)-N-Ethyl derivative | Under investigation | Eukaryotic kinases |

Analytical Characterization

Advanced spectroscopic and chromatographic techniques validate the compound’s identity and purity:

-

Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 208.1) and high-resolution FT-ICR-MS confirm the molecular formula .

-

NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz): δ 6.85–7.25 (m, 4H, aromatic), 4.25 (dd, J = 5.2 Hz, 2H, OCH₂), 3.40 (q, J = 7.0 Hz, 2H, NCH₂), 1.15 (t, J = 7.0 Hz, 3H, CH₃) .

-

Chromatography: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a retention time of 6.8 min .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume